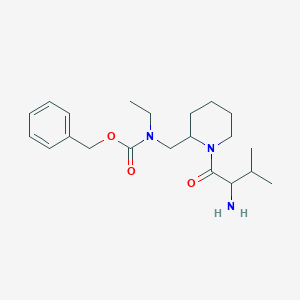

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate

Description

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate is a synthetic carbamate derivative featuring a piperidine scaffold modified with an (S)-2-amino-3-methylbutanoyl (L-valine-derived) substituent and an ethylcarbamate-benzyl group. Its molecular formula is C₂₀H₃₁N₃O₃, with a molecular weight of 361.48 g/mol and CAS number 1401665-28-8 . This compound is primarily utilized in medicinal chemistry as a building block or intermediate for drug discovery, particularly in the development of enzyme inhibitors (e.g., acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)) due to its structural resemblance to bioactive carbamates .

Properties

Molecular Formula |

C21H33N3O3 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylcarbamate |

InChI |

InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-10-6-5-7-11-17)14-18-12-8-9-13-24(18)20(25)19(22)16(2)3/h5-7,10-11,16,18-19H,4,8-9,12-15,22H2,1-3H3 |

InChI Key |

AKWVVWZMOQDTKM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CCCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives . The piperidine ring is then functionalized with various substituents through reactions such as alkylation, acylation, and amination .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave-assisted synthesis and organophotocatalysis can also be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain . These interactions can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Functional Differences

Piperidine’s six-membered ring may enhance steric accessibility compared to pyrrolidine’s five-membered structure.

Acyl Group Variations: The L-valine-derived acyl group (2-amino-3-methylbutanoyl) in the target compound provides a branched hydrophobic side chain absent in the 2-aminopropanoyl analog (1354025-07-2). This likely enhances lipid solubility and target affinity . Compound 28 from (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) demonstrates that halogenated aryl groups (e.g., 3-chlorophenyl) significantly lower IC₅₀ values for cholinesterase inhibition compared to non-halogenated analogs .

Carbamate Substituents :

- The ethylcarbamate-benzyl group in the target compound differs from methylcarbamate or hydroxypyrrolidine-containing analogs (e.g., 672310-23-5). Ethyl groups may balance lipophilicity and metabolic stability better than methyl or polar hydroxyl groups .

Biological Activity

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl)(ethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the carbamate functional group is significant for its biological interactions.

Research indicates that this compound may act on specific biological targets, including proteases and receptors involved in various signaling pathways. The structural features of the compound suggest potential interactions with enzymes, which could lead to inhibition or modulation of biological processes.

Biological Activity Overview

- Antiviral Activity : Preliminary studies have shown that compounds with similar structures exhibit inhibitory effects on viral proteases, particularly in the context of SARS-CoV. For example, dipeptide-type inhibitors have demonstrated significant potency against the SARS-CoV 3CL protease, suggesting that this compound may have analogous effects .

- Neuroprotective Effects : The piperidine moiety is often associated with neuroprotective properties. Compounds that interact with neurotransmitter receptors can modulate neuronal activity and may provide protective effects against neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies have indicated that similar compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory conditions.

Case Study 1: Inhibition of SARS-CoV Protease

A study focused on the design and synthesis of dipeptide inhibitors highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific moieties significantly improved inhibitory potency against viral proteases, with IC50 values reported as low as 0.0041 μM for optimized compounds .

| Compound | IC50 (μM) | Structural Features |

|---|---|---|

| Compound A | 0.0041 | Benzothiazole warhead |

| Compound B | 0.39 | N-(3-methoxyphenyl)glycyl |

| This compound | TBD | Piperidine-based structure |

Case Study 2: Neuroprotective Screening

In another investigation, compounds similar to this compound were screened for neuroprotective activity using in vitro models of oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, supporting the hypothesis that such compounds could be beneficial in neurodegenerative disorders.

Q & A

Q. What are the standard synthetic protocols for preparing benzyl carbamate derivatives, and how are they characterized?

Benzyl carbamate derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, carbamate formation often involves reacting amines with chloroformates or activated carbonyl intermediates under inert atmospheres. Characterization relies on 1H NMR , 13C NMR , and mass spectrometry (MS) to confirm structural integrity. Yields vary based on steric and electronic factors; for instance, derivatives with bulky substituents (e.g., diphenoxyphosphoryl groups) may require extended reaction times or elevated temperatures .

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

Key techniques include:

- Chromatography : HPLC or UPLC with UV detection to assess purity.

- Spectroscopy : NMR to monitor degradation products (e.g., hydrolysis of the carbamate group).

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability under storage conditions.

Stability studies should be conducted in controlled environments (dry, inert, 2–8°C) to prevent hydrolysis or oxidation, as recommended in safety data sheets .

Q. How should researchers handle and store this compound to maintain its integrity?

- Storage : Keep in sealed, moisture-resistant containers under inert gas (e.g., argon) at –20°C for long-term stability.

- Handling : Use gloveboxes or fume hoods to avoid exposure to humidity or oxygen. Static-free equipment is recommended to prevent electrostatic discharge .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Receptor-dependent SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., cholinesterases). Compare with analogs like benzyl ethylcarbamates, which show IC50 values as low as 0.1 µM for acetylcholinesterase inhibition .

- Receptor-independent SAR : Employ quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties (e.g., logP, polar surface area) with activity. For example, bulky substituents on the piperidine ring may enhance selectivity but reduce solubility .

Q. What computational strategies can predict this compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate binding kinetics in aqueous environments. The InChI key (

JUTLKWFISFWJLQ-UHFFFAOYSA-N) from PubChem can generate 3D conformers for docking . - Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic interactions (e.g., hydrogen bonding with catalytic residues) in enzyme active sites .

Q. How can researchers resolve contradictions in biological activity data across studies?

Q. What methodologies are recommended for toxicological profiling in preclinical studies?

- In Vitro Assays : Use hepatocyte viability assays (e.g., MTT) and Ames tests for mutagenicity.

- In Silico Tools : Tools like ProTox-II can predict acute toxicity and carcinogenicity. Note that limited experimental toxicology data exists for this compound, necessitating cautious extrapolation from related carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.